Benzyl 2-methylhex-5-en-2-ylcarbamate
Description
Benzyl 2-methylhex-5-en-2-ylcarbamate is a carbamate derivative characterized by a benzyl group linked to a carbamate functional group, which is further attached to a branched aliphatic chain containing a double bond (2-methylhex-5-en-2-yl). The molecular formula is inferred as C₁₅H₁₉NO₂, with a molecular weight of approximately 245.32 g/mol. The double bond in the hexene chain may confer reactivity for polymerization or conjugation, while the methyl branch could influence steric effects and solubility .
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
benzyl N-(2-methylhex-5-en-2-yl)carbamate |
InChI |
InChI=1S/C15H21NO2/c1-4-5-11-15(2,3)16-14(17)18-12-13-9-7-6-8-10-13/h4,6-10H,1,5,11-12H2,2-3H3,(H,16,17) |
InChI Key |
AVQAIMRFVWPXHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC=C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between Benzyl 2-methylhex-5-en-2-ylcarbamate and analogous carbamate derivatives:
Structural and Functional Analysis
- Lipophilicity : The target compound’s hexene chain and methyl branch likely enhance lipophilicity compared to hydrazine-containing analogs (e.g., Benzyl (2-hydrazinyl-2-oxoethyl)carbamate), which exhibit higher polarity .
- Reactivity : The double bond in the hexene chain may enable polymerization or Michael addition reactions, distinguishing it from aromatic analogs like Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate, where the thiazole ring stabilizes electronic interactions .
- Bioactivity : Unlike Benzyl Benzoate (BB), which is clinically effective against scabies, the carbamate group in the target compound could confer enzyme inhibitory properties (e.g., cholinesterase inhibition), though direct evidence is lacking .
Physicochemical Properties
- Solubility: The aliphatic chain in this compound suggests moderate solubility in organic solvents (e.g., ethyl acetate) but poor water solubility. This contrasts with BB, which is sparingly soluble in water but miscible with ethanol .
- Stability : The thiazole-containing analog () may exhibit higher thermal stability due to aromaticity, whereas the target compound’s double bond could render it prone to oxidation or photodegradation .
Pharmacological Potential
While Benzyl Benzoate (BB) is a well-established scabicide, carbamates like this compound may serve as prodrugs or enzyme inhibitors.
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